2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- is a halogenated derivative of furanone, a class of compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a furanone ring substituted with bromine atoms and a hexyl group, which significantly influences its chemical reactivity and biological properties.
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- belongs to the broader category of furanones, specifically halogenated furanones. These compounds are characterized by their furanone core structure, which consists of a five-membered lactone ring containing a carbonyl group (C=O) adjacent to an alkene or alkenyl group.
The synthesis of 2(5H)-furanone derivatives typically involves several strategies:
In one notable synthesis route, the compound was prepared by refluxing a mixture of 3-heptyl-5-dibromomethylene-2(5H)-furanone and aniline in ethanol. The reaction conditions typically involve heating for several hours to facilitate the formation of the desired product .
The molecular structure of 2(5H)-furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- features:
The molecular formula for this compound is , indicating the presence of three bromine atoms along with carbon, hydrogen, and oxygen.
The compound can participate in various chemical reactions due to its functional groups:
For instance, studies have shown that the dibromomethylene group can undergo dehydrobromination in the presence of bases like triethylamine, leading to the formation of more complex structures .
The mechanism of action for 2(5H)-furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- primarily involves its ability to disrupt bacterial communication systems (quorum sensing). This is particularly relevant in pathogenic bacteria where it inhibits biofilm formation and reduces virulence factors.
Research indicates that this compound effectively reduces slime production in Staphylococcus epidermidis, suggesting its potential as an antibacterial agent .
Relevant data from studies indicate that the compound exhibits significant antibacterial activity against biofilm-forming bacteria .
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- has several applications:
Device-associated infections (DAIs) impose substantial clinical and economic burdens on global healthcare systems. Biofilms—structured microbial communities embedded in extracellular polymeric matrices—are the primary culprits in DAIs, exhibiting up to 5,000-fold increased resistance to conventional antibiotics compared to planktonic bacteria [7] [9]. These resilient formations colonize catheters, orthopedic implants, surgical meshes, and cardiovascular devices, leading to persistent infections. Key pathogens include:
Table 1: Biofilm Formation Rates on Medical Devices
| Device Type | Infection Rate | Primary Pathogens | Clinical Consequences |
|---|---|---|---|
| Urinary Catheters | 10–40% | E. coli, Enterococcus, Candida | Catheter-associated UTIs (CAUTIs) |
| Orthopedic Implants | 1–4% | S. aureus, S. epidermidis | Osteomyelitis, implant failure |
| Dental Implants | >14% | Polymicrobial oral flora | Peri-implantitis, bone loss |
| Cardiovascular Devices | 2–5% | S. aureus, coagulase-negative staph | Endocarditis, sepsis |
The conditioning film—a layer of host proteins (e.g., fibronectin, fibrinogen) adsorbed onto device surfaces—accelerates microbial adhesion by providing ligand-receptor binding sites [9]. Once established, biofilms trigger chronic inflammation, tissue destruction, and systemic dissemination. Their recalcitrance necessitates device removal in >60% of cases, costing healthcare systems >$11 billion annually in the US alone [2] [7].
The design of 3-(1-bromohexyl)-5-(dibromomethylene)-2(5H)-furanone stems from systematic optimization of natural and synthetic furanone scaffolds:
Natural Precedents
Marine fimbrolides (e.g., Figure 1A) feature a core 3,4-dibromo-5-hydroxymethyl-2(5H)-furanone with variable alkyl side chains. These molecules disrupt QS by competitively binding LuxR-type transcriptional regulators, destabilizing AHL-receptor complexes [8]. Though potent QS inhibitors, their therapeutic utility is limited by:
Synthetic Innovations
To overcome these limitations, chemists developed synthetic analogs with enhanced stability and target specificity:
Figure 1: Structural Evolution of Halogenated Furanones
(A) Natural Fimbrolide: R = CH₂OH, R' = Br (B) Synthetic Prototype: R = CBr₂, R' = Br (C) Target Compound: R = CBr₂, R' = (CH₂)₅Br Table 2: Structure-Activity Relationships (SAR) of Halogenated Furanones
| Structural Feature | Biological Impact | Target Compound Optimization |
|---|---|---|
| C5 Dibromomethylene | ↑ Electrophilicity at C4; ↑ QS inhibition potency; ↑ Chemical stability vs. hydroxyl | Present |
| C3 Bromoalkyl Chain (C6) | ↑ Lipophilicity (logP ≈ 2.42*); mimics AHL acyl tails; ↓ Cytotoxicity vs. shorter chains | Optimized length for biofilm penetration |
| C4 Carbonyl | Essential for receptor hydrogen-bonding | Retained |
| *Calculated for 5-(dibromomethylene)furan-2-one [10] |
The target compound integrates these advances: Its dibromomethylene group confers hydrolytic resistance, while the C6-bromoalkyl chain balances lipophilicity (predicted logP ~3.0) and biofilm penetration. Crucially, it lacks the metabolically vulnerable 5-hydroxy group of natural analogs, extending its functional half-life [8] [10].
Despite promising anti-biofilm activity, translating halogenated furanones into medical device coatings requires addressing key challenges:
Synergy with Conventional Antimicrobials
Monotherapy often fails against mature biofilms. Research must prioritize furanone-antibiotic combinations:
Advanced Coating Matrices
Traditional polymer coatings suffer from burst release and limited drug loading. Emerging solutions include:
Mechanistic Depth and Targeting Specificity
Unresolved questions demanding investigation:
Table 3: Key Research Priorities for Furanone-Based Coatings
| Research Focus | Current Challenge | Innovative Approach |
|---|---|---|
| Delivery Duration | Burst release from polymers (<72 h) | CD-furanone complexes; Stimuli-responsive hydrogels |
| Broad-Spectrum Activity | Variable efficacy against fungi vs. bacteria | Hybrid coatings with silver NPs or quaternary ammonium |
| Biocompatibility | Cytotoxicity at high doses | PEGylated furanones; Sub-MIC dosing regimens |
| In Vivo Validation | Limited animal models for device infection | Rat-infected wound models; Porcine implant studies |
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5